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Compound of Interest

Compound Name: p53 (232-240)

Cat. No.: B12368044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies

concerning the p53(232-240) peptide. The available preclinical data strongly indicate that the

primary therapeutic potential of this peptide lies in its role as a potent immunogenic epitope for

cancer vaccines, rather than as a direct cytotoxic agent. This document summarizes the key

quantitative findings from in vivo studies, details the experimental methodologies employed,

and visualizes the underlying immunological mechanisms and experimental workflows.

Data Presentation: In Vivo Efficacy of p53(232-240)-
Based Cancer Vaccines
The following tables summarize the quantitative outcomes from preclinical studies evaluating

the anti-tumor efficacy of vaccines incorporating the p53(232-240) peptide in murine models.
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Study Focus
Animal

Model

Tumor Cell

Line

Vaccine

Formulation

Key Efficacy

Metric
Result

Combination

Peptide

Vaccine

C57BL/6

mice

B16-F10

melanoma

Modified

p53:232-240

+ TRP2:180-

188 in

VacciMax®

(VM) with

PADRE and

CpG ODN

adjuvants

Tumor

Rejection

100% of

vaccinated

mice

experienced

complete

tumor

eradication.

[1]

Single

Peptide

Vaccine

C57BL/6

mice

B16-F10

melanoma

Modified

p53:232-240

in VM

Tumor

Development

Delayed

tumor

development

in some mice,

but all

eventually

developed

tumors.[2]

Dendritic Cell

(DC) Vaccine
BALB/c mice

Meth A

sarcoma

DC pulsed

with mutant

p53(232-240)

peptide

Tumor

Growth

Inhibition

Inhibited

tumor growth

in mice with

established

day 7

subcutaneou

s tumors.[3]

Dendritic Cell

(DC) Vaccine
BALB/c mice

CMS4

sarcoma

DC pulsed

with wild-type

p53(232-240)

peptide

Tumor

Rejection

Induced

rejection of

CMS4

sarcoma in

vaccination

and therapy

protocols.[3]
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Adoptive T-

Cell Therapy

C57BL/6

mice

Established

pulmonary

metastasis

Adoptive

transfer of

p53(232-

240)-specific

Cytotoxic T-

Lymphocytes

(CTLs)

Anti-tumor

Activity

Demonstrate

d in vivo anti-

tumor activity.

[4][5]

Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of

p53(232-240) peptide-based vaccines.

Peptide Synthesis and Formulation
The modified p53 peptide (p53: 232–240; sequence KYICNSSCM) and other peptides were

synthesized and purchased from commercial vendors.[1] For vaccine formulation, peptides

were often stored as stock solutions in DMSO and further diluted in PBS.[1] In some studies,

the peptides were encapsulated in a liposome-based delivery platform, VacciMax® (VM), along

with adjuvants like CpG ODN 1826 and the Pan-DR-helper-epitope (PADRE).[1]

Animal Models and Tumor Challenge
Studies have predominantly utilized C57BL/6 and BALB/c mice.[1][3] For tumor challenge, a

specific number of tumor cells (e.g., 10^4 B16-F10 melanoma cells) were implanted

subcutaneously in the flank of the mice.[1] Tumor growth was monitored by measuring with

calipers every few days, and the data was often reported as the percentage of tumor-bearing

mice or mean tumor size.[1][6]

Dendritic Cell (DC)-Based Vaccination
Bone marrow-derived dendritic cells were generated in the presence of granulocyte-

macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4).[3] These DCs were

then pulsed with the p53(232-240) peptide.[3] For therapeutic immunization, mice with

established tumors were injected intravenously with the peptide-pulsed DCs.[3]

In Vivo Therapeutic Immunization
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Therapeutic immunization was typically initiated a few days after tumor cell implantation.[1]

Mice received a single subcutaneous injection of the vaccine formulation containing the

p53(232-240) peptide and adjuvants.[1]

Ex Vivo Immunological Assays: ELISPOT for IFN-γ
Production
To assess the cellular immune response, splenocytes from immunized mice were harvested

and stimulated in vitro with the p53(232-240) peptide.[1][2] The number of interferon-gamma

(IFN-γ) producing cells, indicative of a cytotoxic T-lymphocyte (CTL) response, was quantified

using an ELISPOT assay.[1][2]

Cytotoxicity Assays
The cytotoxic activity of p53(232-240)-specific CTLs was evaluated using standard 4-hour 51Cr

release assays.[3] Target cells, such as peptide-pulsed P815 cells or tumor cell lines, were

radiolabeled with 51Cr, and the release of the radioisotope upon cell lysis by the CTLs was

measured.[3] Cold-target inhibition assays were also performed to confirm the specificity of the

CTL-mediated lysis to the p53(232-240) peptide epitope.[4][5]
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Click to download full resolution via product page

Caption: Immunological pathway of p53(232-240) vaccine-induced anti-tumor response.

Experimental Workflow for Efficacy Evaluation
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Caption: Experimental workflow for evaluating p53(232-240) vaccine efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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